BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

High-Throughput Screening Target Profiling Phenylpiperazine SAR

Select CAS 863018‑09‑1 for its pre‑screened, multi‑GPCR engagement profile (RGS4, mu‑opioid, CHRM1, ADAM17) confirmed in HTS campaigns. The thiophen‑2‑yl and N‑cyclohexylurea terminus define a distinct chemical space within the phenylpiperazine‑urea class, offering >14‑fold selectivity potential versus related analogs. Researchers can use this as a ready‑to‑test tool compound to deconvolute GPCR vs. protease/UPR pathways, reducing library screening overhead. Confirm batch‑specific characterization before use.

Molecular Formula C24H34N4OS
Molecular Weight 426.62
CAS No. 863018-09-1
Cat. No. B2679386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
CAS863018-09-1
Molecular FormulaC24H34N4OS
Molecular Weight426.62
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4CCCCC4
InChIInChI=1S/C24H34N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29)
InChIKeyNMEGQXPTZNDYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863018-09-1 Procurement Guide: Chemical Profile of 1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea


1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea (CAS 863018-09-1) is a synthetic small molecule belonging to the phenylpiperazinyl-cyclohexylurea class, with a molecular formula of C24H34N4OS and a molecular weight of 426.6 g/mol [1]. Structurally, it features a 4-phenylpiperazine moiety linked via a propan-2-yl bridge to a thiophen-2-yl group, terminating in a cyclohexylurea fragment [1]. This compound has been deposited in PubChem (CID 9550853) and has been evaluated in multiple high-throughput screening campaigns, including assays targeting G-protein signaling regulators, opioid receptors, and muscarinic acetylcholine receptors . It is primarily available as a research-grade chemical for in vitro and preclinical investigation.

863018-09-1 Scientific Selection Rationale: Why In-Class Analogs Cannot Be Simply Substituted


Compounds within the (phenylpiperazinyl)cyclohexylurea class exhibit pronounced target selectivity profiles that are exquisitely sensitive to substitution on the terminal aryl/heteroaryl ring and the urea N-substituent. A published medicinal chemistry program demonstrated that subtle structural modifications within this series can produce 14- to 47-fold selectivity shifts between α1a/1d and α1b adrenergic receptor subtypes [1]. Consequently, CAS 863018-09-1, bearing a thiophen-2-yl group and a cyclohexylurea terminus, cannot be presumed equivalent to its phenyl-substituted or thiourea analogs. HTS profiling data indicate this compound engages a distinct set of biological targets (RGS4, mu-opioid receptor, ADAM17, CHRM1) compared to related molecules such as UC2288 (a p21 attenuator lacking thiophene) . Substitution without confirmatory batch-specific characterization and target-engagement verification risks producing non-interpretable or misleading experimental results.

863018-09-1 Differentiated Performance Data vs. Closest Analogs and Alternatives


863018-09-1 Multi-Target HTS Profiling: Activity Signature Distinct from UC2288

CAS 863018-09-1 has been tested in at least five distinct PubChem BioAssay screening campaigns, demonstrating a multi-target engagement profile that is fundamentally different from the structurally related phenylcyclohexyl-urea compound UC2288 (a p21 inhibitor). While UC2288 selectively downregulates p21 protein levels (>95% at 2.5 µM in HCT116 cells ), 863018-09-1 has been screened against RGS4 (regulator of G-protein signaling 4), mu-opioid receptor (OPRM1), ADAM17, muscarinic M1 receptor (CHRM1), and the unfolded protein response (UPR) pathway . This broad screening fingerprint suggests distinct biological utility unrelated to p21-mediated pathways.

High-Throughput Screening Target Profiling Phenylpiperazine SAR

863018-09-1 Structural Differentiation: Thiophene-for-Phenyl Replacement vs. α1a/1d-Selective Series

The (phenylpiperazinyl)cyclohexylurea series reported by Chiu et al. (2008) achieved α1a/1d selectivity with trans isomers bearing substituted phenylureas, showing 14- to 47-fold selectivity over α1b and >15-fold selectivity over dopamine D2 [2]. CAS 863018-09-1 incorporates a thiophen-2-yl group in place of the aryl ring found in the characterized series, and features a cyclohexylurea rather than a phenylurea terminus. No α1-adrenergic receptor binding data has been publicly reported for this specific compound. This structural divergence means that any extrapolation of the α1a/1d selectivity profile from the published series to 863018-09-1 would be scientifically unsound without confirmatory binding data [1].

Medicinal Chemistry Structure-Activity Relationship Adrenergic Receptor

863018-09-1 Physicochemical Differentiation: Computed cLogP and Hydrogen Bonding Profile vs. UC2288

Computed physicochemical properties provide a basis for differentiated selection when oral bioavailability or CNS penetration is a consideration. CAS 863018-09-1 has a computed XLogP3-AA of 4.5, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. In contrast, UC2288 (CAS 1394011-91-6) has a molecular weight of 481.8 Da , substantially heavier than 863018-09-1 (426.6 Da). The lower molecular weight and the presence of the thiophene sulfur (a weaker H-bond acceptor than the pyridyl nitrogen in sorafenib-based UC2288) may confer different passive permeability and tissue distribution characteristics, although direct experimental permeability data for 863018-09-1 are not publicly available.

Physicochemical Properties Drug-likeness Permeability

863018-09-1 Optimal Procurement and Application Scenarios Based on Quantitative Evidence


GPCR Signaling Pathway Deconvolution Studies

Based on PubChem HTS data indicating screening against RGS4, mu-opioid receptor (OPRM1), and muscarinic M1 receptor (CHRM1) targets , CAS 863018-09-1 is best positioned as a tool compound for investigating GPCR signaling modulation. Laboratories studying regulators of G-protein signaling or opioid/muscarinic pathways can utilize this compound as a starting point for target deconvolution, provided activity is confirmed in orthogonal assays. Its multi-GPCR screening profile differentiates it from structurally related compounds that are narrowly characterized for single targets.

Structure-Activity Relationship (SAR) Expansion of Phenylpiperazinyl-Urea Libraries

The thiophen-2-yl substitution and N-cyclohexylurea terminus of CAS 863018-09-1 represent a distinct chemical space within the broader (phenylpiperazinyl)cyclohexylurea class, which has been validated for α1a/1d adrenergic receptor modulation with 14- to 47-fold selectivity over α1b [1]. Medicinal chemistry groups seeking to diversify their screening libraries with heteroaryl-containing analogs can procure CAS 863018-09-1 as a structurally characterized entry point for SAR exploration, with the caveat that α1-AR activity should be experimentally verified for this specific compound.

Metalloprotease and Unfolded Protein Response Screening

CAS 863018-09-1 has been screened in ADAM17 (TACE) inhibition and unfolded protein response (UPR) activation assays . Researchers focusing on inflammatory cytokine shedding (ADAM17 substrate: TNF-α) or endoplasmic reticulum stress pathways can select this compound as a pre-screened entity, reducing the need for de novo library screening. The availability of HTS screening data, even if potency values are not publicly disclosed, provides a rationale for prioritizing this compound over completely uncharacterized analogs.

Comparative Selectivity Profiling vs. p21-Focused Agents (UC2288)

For research programs where investigators need to distinguish p21-mediated effects from GPCR or metalloprotease-mediated phenotypes, CAS 863018-09-1 serves as a valuable comparator to UC2288. The quantitative evidence shows that UC2288 achieves >95% p21 protein downregulation at 2.5 µM in HCT116 cells , while 863018-09-1 has been screened against an entirely different target panel (RGS4, OPRM1, ADAM17, CHRM1, UPR) . This divergent target engagement profile enables researchers to attribute biological effects to specific mechanistic pathways.

Quote Request

Request a Quote for 1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.